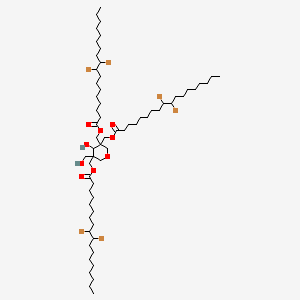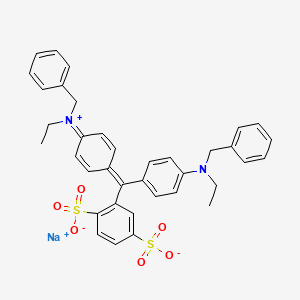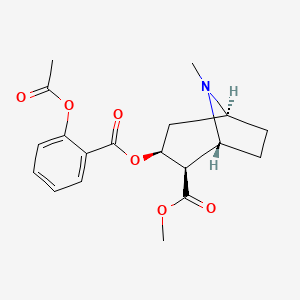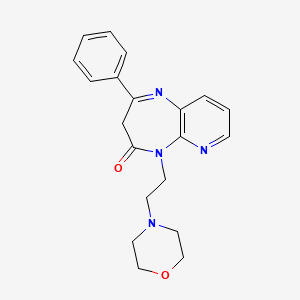
Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(hydroxymethyl)-, monosodium salt, compound with octadecyl 2-methyl-2-propenoate polymer with 2-propenoic acid is a complex chemical compound that combines the properties of glycine derivatives and polymeric structures. This compound is notable for its unique combination of amino acid functionality and polymeric characteristics, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine, N-(hydroxymethyl)-, monosodium salt with octadecyl 2-methyl-2-propenoate and 2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled heating and stirring. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers, while reduction can produce reduced polymeric forms with altered physical and chemical properties.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex polymeric materials with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The glycine derivative component can interact with biological receptors, while the polymeric structure can provide stability and controlled release of active ingredients. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-(hydroxymethyl)-, monosodium salt: A simpler derivative without the polymeric component.
Octadecyl 2-methyl-2-propenoate: A monomer used in the synthesis of various polymers.
2-Propenoic acid: A common monomer in polymer chemistry.
Uniqueness
This compound is unique due to its combination of amino acid functionality and polymeric properties. This dual nature allows it to be used in applications where both biocompatibility and mechanical strength are required, setting it apart from simpler compounds that lack this versatility.
Propriétés
Numéro CAS |
167078-21-9 |
|---|---|
Formule moléculaire |
C28H52NNaO7 |
Poids moléculaire |
537.7 g/mol |
Nom IUPAC |
sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H7NO3.C3H4O2.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-2-4-1-3(6)7;1-2-3(4)5;/h2,4-20H2,1,3H3;4-5H,1-2H2,(H,6,7);2H,1H2,(H,4,5);/q;;;+1/p-1 |
Clé InChI |
QBNQSUCZHYJFPG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(=O)[O-])NCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)



![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)




